

# Introduction: A Keystone Building Block in Modern Drug Discovery

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## Compound of Interest

Compound Name: **2-Bromo-5-iodopyridin-4-amine**

Cat. No.: **B2462494**

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**2-Bromo-5-iodopyridin-4-amine** is a highly functionalized heterocyclic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its strategic placement of bromine, iodine, and amine substituents on a pyridine core makes it an exceptionally versatile scaffold. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures. This compound serves as a critical starting material in the synthesis of targeted therapeutics, particularly in the development of novel kinase inhibitors for oncology.<sup>[1]</sup>

A thorough understanding of the physicochemical properties of **2-Bromo-5-iodopyridin-4-amine** is not merely academic; it is a prerequisite for its effective use. Properties such as solubility, stability, and melting point dictate reaction conditions, purification strategies, and storage protocols. This guide provides a comprehensive analysis of these core characteristics, grounded in established chemical principles and supported by detailed experimental methodologies, to empower scientists in their research and development endeavors.

## Molecular Structure and Identification

The foundational identity of any chemical reagent is its structure. **2-Bromo-5-iodopyridin-4-amine** is a disubstituted halopyridine with an exocyclic amine group. The precise arrangement of these functional groups is critical to its chemical behavior.

Key Identifiers:

Property	Value	Source
IUPAC Name	2-bromo-5-iodopyridin-4-amine	
Synonyms	4-amino-2-bromo-5-iodopyridine, 2-Bromo-5-iodopyridin-4-ylamine	<a href="#">[2]</a>
CAS Number	1300750-78-0	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrIN <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	298.91 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
InChI Key	MFFZOIVDCPWWOI-UHFFFAOYSA-N	<a href="#">[2]</a>

## Physicochemical Properties: A Quantitative Overview

The bulk properties of the compound dictate its handling, reaction setup, and formulation. While specific experimental data for this exact isomer is sparse in publicly available literature, we can infer a profile based on related structures and provide protocols for empirical determination.

Summary of Physicochemical Data:

Property	Value / Expected Value	Rationale & Significance
Appearance	White to off-white or beige solid.	The physical state is crucial for weighing and dispensing. Color can be an indicator of purity, with darker colors suggesting potential degradation.
Melting Point	Not reported. Expected >100 °C.	A sharp melting point range is a primary indicator of purity. The melting points of related isomers like 2-amino-5-bromo-3-iodopyridine (113-115 °C) suggest a relatively high melting point due to crystalline packing and intermolecular hydrogen bonding. <a href="#">[5]</a>
Solubility	Expected to be sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).	Solubility dictates the choice of reaction solvents and purification methods. The polar amine group enhances solubility in polar solvents, while the halogenated aromatic ring provides some nonpolar character. Related structures are soluble in methanol. <a href="#">[6]</a>
pKa (Predicted)	Basic pKa (amine): ~3-5; Acidic pKa (pyridinium): ~1-2.	The pKa influences the compound's charge state in different pH environments, which is critical for designing extraction protocols and understanding its behavior in biological assays.

Stability	Light-sensitive; potentially air-sensitive.	Halogenated pyridines often exhibit sensitivity to light and require storage in amber vials under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. <a href="#">[5]</a> <a href="#">[6]</a>
Storage	Store refrigerated (2-8 °C) in a dark, dry place under an inert atmosphere.	Proper storage is essential to maintain the compound's purity and reactivity over time. <a href="#">[6]</a> <a href="#">[7]</a>

## Spectroscopic Characterization: The Fingerprint of the Molecule

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the starting material. The following sections detail the expected spectral characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple and highly informative.
  - Aromatic Protons: Two singlets are expected in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The proton at C3 (between the bromo and amino groups) and the proton at C6 (adjacent to the iodine) will appear as distinct signals due to the lack of vicinal proton coupling.
  - Amine Protons: A broad singlet corresponding to the two amine ( $-\text{NH}_2$ ) protons is expected. Its chemical shift can vary (typically  $\delta$  4.5-6.0 ppm) and it may exchange with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The carbon NMR will show five distinct signals for the pyridine ring carbons. The carbons directly attached to the electronegative halogens (C2 and C5) and nitrogen atoms will be significantly deshielded, appearing further downfield.

### Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- Molecular Ion Peak: In an ESI-MS experiment, the spectrum should exhibit a prominent ion corresponding to  $[M+H]^+$  at  $m/z \approx 299.8$ .
- Isotopic Pattern: A crucial diagnostic feature will be the isotopic signature of bromine ( $^{79}\text{Br}/^{81}\text{Br} \approx 1:1$  ratio) and iodine ( $^{127}\text{I}$  is monoisotopic). This will result in a characteristic M, M+2 pattern for the molecular ion, confirming the presence of one bromine atom.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- N-H Stretching: A pair of medium-to-sharp bands in the  $3300\text{-}3500\text{ cm}^{-1}$  region, characteristic of a primary amine.
- C=C and C=N Stretching: A series of absorptions in the  $1400\text{-}1600\text{ cm}^{-1}$  region, typical for the pyridine ring.
- C-Br/C-I Stretching: Absorptions in the fingerprint region ( $< 800\text{ cm}^{-1}$ ) corresponding to the carbon-halogen bonds.

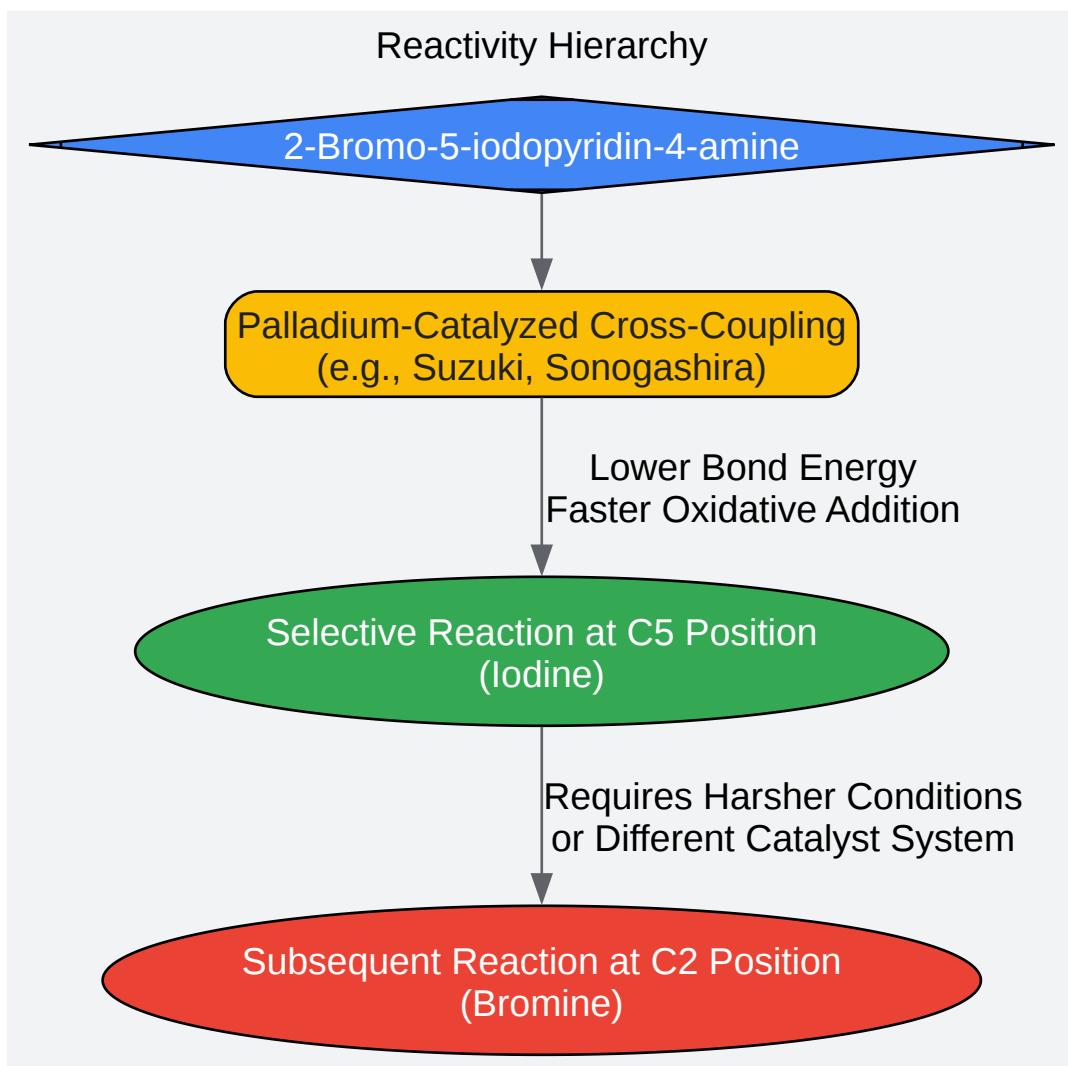
## Reactivity and Synthetic Utility

The primary value of **2-Bromo-5-iodopyridin-4-amine** lies in its potential for regioselective functionalization. This is governed by the different reactivities of the C-I and C-Br bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

- Causality of Reactivity: The C-I bond is longer and weaker than the C-Br bond. This makes it more susceptible to oxidative addition to a low-valent metal catalyst (like Palladium(0)). This kinetic difference allows chemists to selectively react at the C5 position while leaving the C2 position untouched, enabling a subsequent, different coupling reaction at the bromine-substituted site.<sup>[6]</sup>

The amine group at the C4 position is a nucleophilic site and can also participate in various reactions. Furthermore, its electron-donating nature activates the pyridine ring, influencing the reactivity of the halogen substituents. The positions ortho and para to the activating amino group (positions 3 and 5) are electronically enriched, while the positions meta to it (positions 2

and 6) are less so. This electronic effect, combined with the inherent reactivity of the halogens, makes for a complex but synthetically useful reactivity profile.



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Caption: Logical workflow for sequential cross-coupling reactions.

## Experimental Protocols for Characterization

Trustworthiness in research begins with rigorous validation of starting materials. The following protocols provide step-by-step guidance for characterizing **2-Bromo-5-iodopyridin-4-amine**.

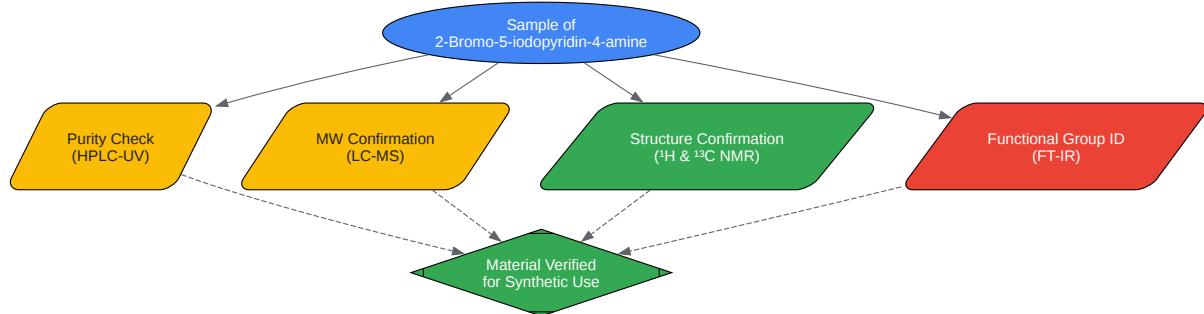
## Protocol 1: Purity and Identity Confirmation by HPLC-MS

- Objective: To determine the purity of the material and confirm its molecular weight.
- Methodology:
  - Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to ~10 µg/mL for analysis.
  - HPLC Conditions:
    - Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 5 µm, 250x4.6 mm).[1]
    - Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to aid ionization).
    - Flow Rate: 1.0 mL/min.[1]
    - Detection: UV detection at a suitable wavelength (e.g., 254 nm).
  - MS Conditions (ESI+):
    - Scan Range: m/z 100-500.
    - Ionization Mode: Electrospray Positive (ESI+).
  - Analysis: The HPLC chromatogram will indicate purity by the area percentage of the main peak. The mass spectrum corresponding to this peak should show the expected  $[M+H]^+$  ion with the correct isotopic pattern.

## Protocol 2: Structural Elucidation by NMR Spectroscopy

- Objective: To confirm the chemical structure and arrangement of substituents.
- Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.<sup>[8]</sup> DMSO-d<sub>6</sub> is often a good choice for compounds with amine protons as it slows their exchange.
- <sup>1</sup>H NMR Acquisition: Acquire a standard proton spectrum. If the amine protons are difficult to identify, acquire a second spectrum after adding a drop of D<sub>2</sub>O, which will cause the -NH<sub>2</sub> signal to disappear.
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to differentiate between CH and quaternary carbons.
- Analysis: Compare the observed chemical shifts, coupling patterns, and integrations with the expected structure.



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Caption: A typical workflow for full compound characterization.

## Protocol 3: Melting Point Determination

- Objective: To determine the melting range as an indicator of purity.
- Methodology:
  - Sample Preparation: Place a small amount of the finely ground, dry solid into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
  - Measurement: Place the capillary tube in a calibrated melting point apparatus.
  - Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
  - Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of < 2 °C.

## Conclusion

**2-Bromo-5-iodopyridin-4-amine** is a high-value synthetic intermediate whose effective application hinges on a detailed knowledge of its physicochemical properties. This guide has synthesized available data and established scientific principles to provide a robust framework for its characterization and handling. By adhering to the outlined protocols for identity, purity, and stability assessment, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes. The unique electronic and steric properties of this molecule, particularly the differential reactivity of its two halogen atoms, will continue to make it a valuable tool in the quest for novel therapeutics.

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